

Application Notes and Protocols for Maleimide-Thiol Conjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

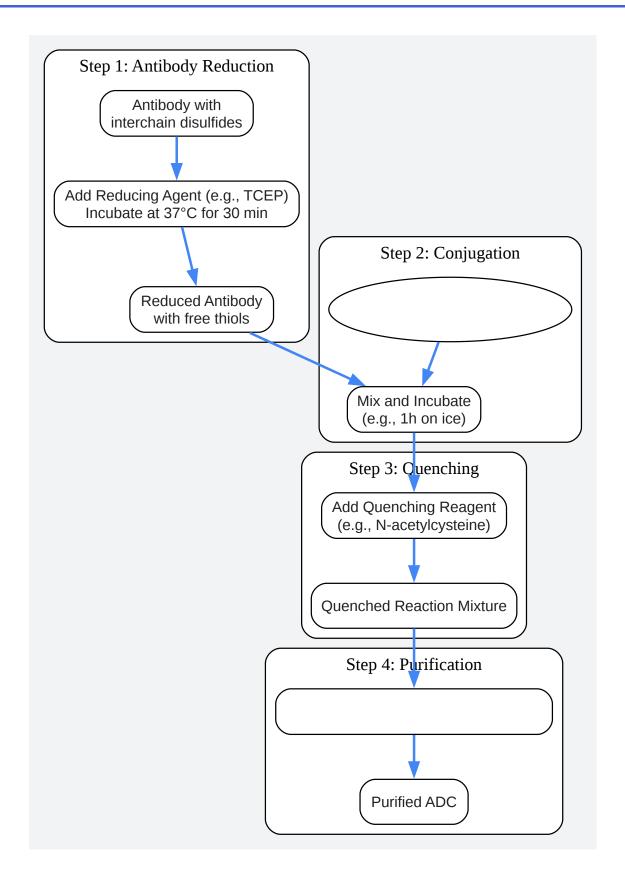
Maleimide-thiol conjugation is a widely utilized bioconjugation technique that facilitates the specific and efficient covalent labeling of biomolecules.[1][2][3] This reaction involves the Michael addition of a thiol group (typically from a cysteine residue in a protein or a modified oligonucleotide) to the double bond of a maleimide ring, resulting in the formation of a stable thioether bond.[2][3] Its high selectivity for thiols under mild, physiological conditions makes it an ideal strategy for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.

This document provides detailed application notes on the reaction conditions for maleimidethiol conjugation and comprehensive protocols for various applications.

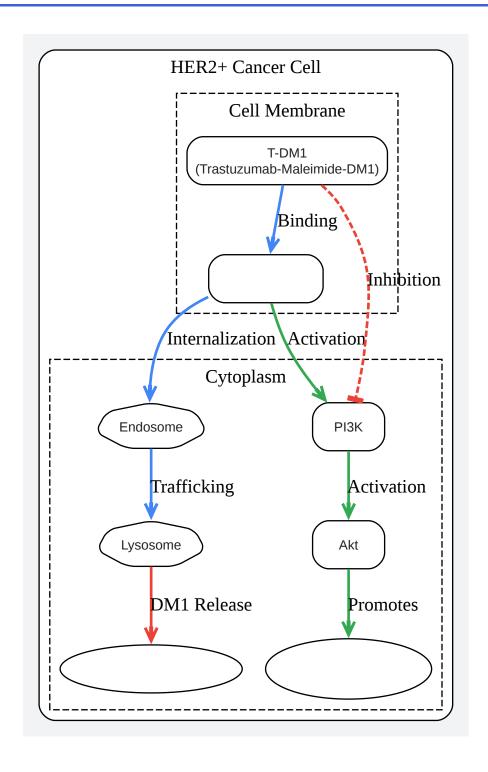
Reaction Mechanism

The conjugation of a thiol to a maleimide proceeds through a Michael addition reaction. The thiol, in its more nucleophilic thiolate form, attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and specific for thiols within a certain pH range.









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